Sodium 5-bromo-3-carboxypyridine-2-carboxylate
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Description
Scientific Research Applications
Synthesis of Biological Compounds
The process of synthesizing acyclic pyridine C-nucleosides involves key intermediates that are structurally similar to Sodium 5-bromo-3-carboxypyridine-2-carboxylate. These intermediates are explored for their potential biological activities, although no marked biological activity was found in the studies conducted. This research is crucial for understanding the synthetic pathways and potential therapeutic applications of pyridine nucleosides (Hemel et al., 1994).
Organic Synthesis Optimization
In the development of Nav1.8 sodium channel modulators, optimization of key synthesis steps, including the use of compounds structurally related to Sodium 5-bromo-3-carboxypyridine-2-carboxylate, is critical. This research outlines improvements in synthesis yield and reproducibility, contributing to the efficient large-scale production of medically relevant compounds (Fray et al., 2010).
Material Science and Energy Storage
Research into the thermal and spectroscopic properties of sodium complexes, including those related to Sodium 5-bromo-3-carboxypyridine-2-carboxylate, explores their stability and potential applications in material science. This research contributes to our understanding of complex formation and decomposition pathways, which is vital for the development of new materials (Rzączyńska et al., 2010).
Antimicrobial and Surface Activity Studies
The synthesis of 1,2,4-triazole derivatives using precursors structurally similar to Sodium 5-bromo-3-carboxypyridine-2-carboxylate reveals their potential as antimicrobial agents and surface-active agents. This research highlights the importance of these compounds in developing new antimicrobial treatments and their applications in various industries (El-Sayed, 2006).
Sodium-Ion Battery Anodes
A study exploring disodium pyridine dicarboxylate (a compound related to Sodium 5-bromo-3-carboxypyridine-2-carboxylate) as a potential anode material for sodium-ion batteries underscores the material's high reversible capacity and good cyclability. This research is pivotal for the development of more efficient and sustainable energy storage solutions (Padhy et al., 2018).
properties
IUPAC Name |
sodium;5-bromo-3-carboxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4.Na/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZNEBWEIKMHJV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrNNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-bromo-3-carboxypyridine-2-carboxylate | |
CAS RN |
2138032-69-4 |
Source
|
Record name | sodium 5-bromo-3-carboxypyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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